Chloroterpyridinepalladium(1+)chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloroterpyridinepalladium(1+)chloride is a coordination compound that features a palladium ion coordinated with a terpyridine ligand and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroterpyridinepalladium(1+)chloride can be synthesized through the reaction of palladium(II) chloride with 2,2’:6’,2’‘-terpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,2’:6’,2’'-terpyridine in a solvent such as ethanol or acetonitrile, followed by heating the mixture to facilitate the coordination of the terpyridine ligand to the palladium ion. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Chloroterpyridinepalladium(1+)chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

Oxidation-Reduction Reactions: The palladium center can undergo redox reactions, where it is reduced or oxidized depending on the reagents used.

Coordination Reactions: The terpyridine ligand can coordinate with other metal ions, forming bimetallic complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other ligands that can replace the chloride ion. Typical reaction conditions involve solvents like ethanol, acetonitrile, or dichloromethane, and may require heating or the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated palladium complexes, while coordination reactions with other metal ions can result in bimetallic complexes .

Scientific Research Applications

Chloroterpyridinepalladium(1+)chloride has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.

Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

Medicinal Chemistry: Research has explored its potential as an anticancer agent, given the cytotoxic properties of palladium complexes against certain cancer cell lines.

Mechanism of Action

The mechanism of action of chloroterpyridinepalladium(1+)chloride involves the coordination of the terpyridine ligand to the palladium ion, which stabilizes the complex and enhances its reactivity. The palladium center can interact with various molecular targets, such as DNA and proteins, through coordination bonds and π-π stacking interactions. These interactions can disrupt biological processes, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Chloroterpyridinepalladium(1+)chloride can be compared with other similar compounds, such as:

Chloroterpyridineplatinum(II)chloride: Similar in structure but with a platinum center instead of palladium. It exhibits different reactivity and biological activity due to the distinct properties of platinum.

Copper chloride complexes with substituted terpyridine ligands: These complexes have copper centers and exhibit different coordination chemistry and biological activities compared to palladium complexes.

Picryl chloride derivatives of heterocyclic compounds: These compounds have different ligands and metal centers, leading to varied chemical and biological properties.

This compound is unique due to its specific coordination environment and the reactivity of the palladium center, which makes it a valuable compound for various scientific applications.

Q & A

Basic Research Questions

Q. How can the synthesis of chloroterpyridinepalladium(1+)chloride be optimized for reproducibility in academic laboratories?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and ligand-to-metal ratio). For example, replacing traditional reflux methods with microwave-assisted synthesis (MAS) can reduce reaction time and improve yield . Characterization via 1H-NMR and X-ray crystallography should confirm structural integrity, while elemental analysis ensures stoichiometric accuracy. Detailed protocols must include purification steps (e.g., recrystallization in anhydrous dichloromethane) and storage conditions to prevent ligand dissociation .

Q. What analytical techniques are most reliable for confirming the purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for assessing purity, particularly to detect ligand degradation products. Stability studies under inert atmospheres (e.g., argon) should employ thermogravimetric analysis (TGA) and UV-vis spectroscopy to monitor decomposition kinetics. Cross-referencing data with cyclic voltammetry can reveal redox-driven instability .

Q. How should researchers design experiments to evaluate the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Use standardized substrates (e.g., aryl halides and boronic acids) to benchmark catalytic efficiency. Kinetic studies under varying temperatures and solvent systems (e.g., DMF vs. THF) can elucidate solvent-ligand interactions. Include control experiments without the catalyst to distinguish background reactivity. Data should report turnover numbers (TON) and selectivity ratios, validated via gas chromatography (GC) or 1H-NMR yield calculations .

Advanced Research Questions

Q. What computational strategies can resolve discrepancies between theoretical and experimental data on the electronic structure of this compound?

- Methodological Answer : Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets optimized for transition metals (e.g., LANL2DZ) can model frontier molecular orbitals. Compare computed IR/Raman spectra with experimental data to validate accuracy. Discrepancies in redox potentials may require solvent effect corrections (e.g., using the conductor-like polarizable continuum model, CPCM) .

Q. How can ligand substitution effects in this compound be systematically studied to enhance catalytic selectivity?

- Methodological Answer : Synthesize analogs with substituted terpyridine ligands (e.g., electron-withdrawing nitro groups or sterically bulky substituents). Use Hammett plots to correlate substituent effects with catalytic turnover rates. In situ 1H-NMR or X-ray absorption spectroscopy (XAS) can track ligand-metal binding dynamics during catalysis. Pair these findings with computational ligand parameterization (e.g., Tolman electronic parameters) .

Q. What experimental and theoretical approaches address contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Isotopic labeling (e.g., 13C-substituted substrates) combined with kinetic isotope effect (KIE) studies can distinguish between concerted and stepwise mechanisms. Operando spectroscopy (e.g., Raman or XAFS) under reaction conditions captures transient intermediates. Theoretical microkinetic modeling, calibrated with experimental rate data, identifies rate-determining steps and validates mechanistic hypotheses .

Q. Data Analysis and Reproducibility

Q. How should researchers handle inconsistencies in crystallographic data for this compound derivatives?

- Methodological Answer : Re-refine raw diffraction data using multiple software packages (e.g., SHELXL and Olex2) to check for model bias. Validate bond lengths and angles against Cambridge Structural Database (CSD) averages for analogous palladium complexes. If disorder persists, consider temperature-dependent crystallography or alternative crystallization solvents .

Q. What statistical methods are appropriate for analyzing catalytic performance data across multiple studies?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to deconvolute effects of reaction variables (solvent, temperature, substrate scope). Use Bayesian regression to quantify uncertainty in reported TONs or yields. Publicly share raw datasets in repositories like Zenodo to enable meta-analyses .

Q. Experimental Design and Validation

Q. How can researchers ensure the reproducibility of kinetic studies involving this compound?

- Methodological Answer : Standardize catalyst pre-treatment (e.g., activation under hydrogen or vacuum) to eliminate batch-to-batch variability. Use internal standards (e.g., ferrocene for electrochemical studies) to calibrate instrumentation. Publish full experimental workflows, including raw kinetic traces and baseline corrections, in supplementary materials .

Q. What validation protocols are critical when extrapolating small-scale catalytic results to gram-scale syntheses?

- Methodological Answer : Conduct scalability tests with incremental increases in substrate loading (e.g., 0.1 mmol to 10 mmol). Monitor heat and mass transfer limitations using in-line FTIR or calorimetry. Compare turnover frequencies (TOF) across scales; deviations may indicate diffusion control or catalyst aggregation .

Properties

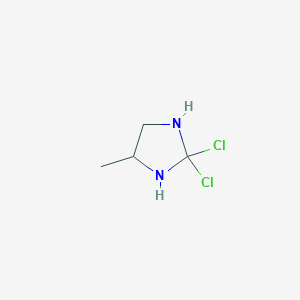

Molecular Formula |

C4H8Cl2N2 |

|---|---|

Molecular Weight |

155.02 g/mol |

IUPAC Name |

2,2-dichloro-4-methylimidazolidine |

InChI |

InChI=1S/C4H8Cl2N2/c1-3-2-7-4(5,6)8-3/h3,7-8H,2H2,1H3 |

InChI Key |

XQOUFENGQCHQGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(N1)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.